(2R)-2-methoxypropane-1-thiol
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Overview
Description
(2R)-2-methoxypropane-1-thiol: is a sulfur-containing organic compound with the chemical formula C₄H₁₀OS . It features a chiral center (marked by the “R” designation) and a methoxy group (CH₃O) attached to the second carbon atom. The thiol functional group (SH) imparts its characteristic odor, reminiscent of garlic or onions.
Preparation Methods
Synthetic Routes::
Alkylation of Methanol with 1-Bromopropane:
Thiolation of Propene Oxide:
- Industrial synthesis typically involves the alkylation method due to its efficiency and scalability.
Chemical Reactions Analysis
Oxidation: (2R)-2-methoxypropane-1-thiol can be oxidized to the corresponding sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂).
Reduction: Reduction with hydrogen gas (H₂) or sodium borohydride (NaBH₄) converts it back to the thiol.
Substitution: It can undergo nucleophilic substitution reactions (e.g., halogenation, alkylation) at the sulfur atom.
Common Reagents: NaOH, NaBH₄, H₂O₂, H₂S, NaSH.
Scientific Research Applications
Chemistry: Used as a sulfur-containing building block in organic synthesis.
Biology: Investigated for its role in cellular redox processes.
Industry: Flavor and fragrance industry (garlic-like odor).
Mechanism of Action
Retrograde Adenosinergic Feedback Mechanism:
Comparison with Similar Compounds
- Similar Compounds:
Ethyl methyl sulfide: Similar structure but lacks the methoxy group.
Propyl methyl sulfide: Longer alkyl chain.
Dimethyl sulfide: No chiral center, different odor profile.
Properties
Molecular Formula |
C4H10OS |
---|---|
Molecular Weight |
106.19 g/mol |
IUPAC Name |
(2R)-2-methoxypropane-1-thiol |
InChI |
InChI=1S/C4H10OS/c1-4(3-6)5-2/h4,6H,3H2,1-2H3/t4-/m1/s1 |
InChI Key |
KOSCHUBQMMNSFF-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](CS)OC |
Canonical SMILES |
CC(CS)OC |
Origin of Product |
United States |
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